Lipophilicity and Membrane Permeability Advantage
The measured logP of 4-(1-propyl-1H-pyrazol-4-yl)aniline is 2.10 . In contrast, the methyl-substituted analog (4-(1-methyl-1H-pyrazol-4-yl)aniline) exhibits a logP of 1.01 . This represents a difference of +1.09 logP units, corresponding to a >10-fold higher octanol-water partition coefficient for the propyl derivative. The ethyl analog is predicted to have an intermediate logP of approximately 1.6 (calculated) [1].
Ethyl analog: ~1.6
Δ +1.09 vs methyl
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 2.10 |
| Comparator Or Baseline | Methyl analog: logP = 1.01; Ethyl analog: predicted logP ~1.6 |
| Quantified Difference | +1.09 logP units vs methyl analog (10.7× higher partition coefficient) |
| Conditions | Measured/computed logP (experimental or vendor-provided values) |
Why This Matters
Higher logP enhances membrane permeability for cellular assays, but also reduces aqueous solubility; the propyl chain provides a balance suitable for optimization of both properties.
- [1] Estimated logP for 4-(1-ethyl-1H-pyrazol-4-yl)aniline based on ACD/Labs or similar computational prediction (class-level inference). View Source
